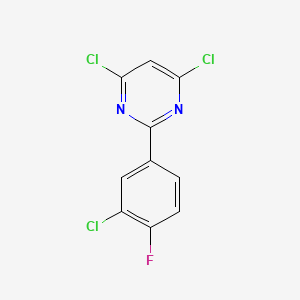

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H4Cl3FN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. For instance, 4,6-dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines . It was also used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . More detailed synthetic approaches can be found in various literature .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClc1cc(Cl)ncn1 . More detailed structural analysis can be performed using computational chemistry tools . Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been extensively studied. For example, cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . More detailed reaction analysis can be found in various literature .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 271.7±40.0 °C (Predicted) and a density of 1.531±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

Design and Synthesis of Novel Analgesic and Anti-inflammatory Agents

A study aimed to synthesize novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives to explore their analgesic and anti-inflammatory activities. The pyrimidine derivative with chlorophenyl substitution exhibited potent activities, emphasizing the critical role of the nature of the substituent in determining biological activity (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Quantum Chemical and Molecular Docking Studies

Another research focused on quantum chemical calculations and molecular docking studies of a pyrimidine derivative, highlighting its importance in medicinal and pharmaceutical applications. The study demonstrated the compound's potential interactions with biological targets, providing insights into the design of drugs with improved efficacy (S. Gandhi et al., 2016).

Nonlinear Optical Exploration

The significance of pyrimidine derivatives in the fields of medicine and nonlinear optics (NLO) was explored through a comparative analysis of thiopyrimidine derivatives. The study found considerable NLO character in these molecules, suggesting their utility in optoelectronic applications (A. Hussain et al., 2020).

Synthesis of Antitumor Intermediates

Research on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate highlighted its importance as an intermediate in antitumor drug development. The study optimized the synthetic method, contributing to the efficient production of small molecular inhibitors for cancer treatment (Wenhui Gan et al., 2021).

Antimicrobial Activity of Pyrimidine Derivatives

A project focused on the development of C5/C6 substituted pyrimidine derivatives as antimicrobial agents synthesized 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, revealing their potent antifungal activities, thus indicating their potential as therapeutic agents (N. M. Goudgaon & B. U. Sheshikant, 2013).

Mécanisme D'action

Target of Action

Pyrimidines, in general, are known to have a wide range of pharmacological effects .

Mode of Action

It is known that pyrimidines can interact with various targets in the body, leading to a range of effects .

Biochemical Pathways

Pyrimidines are known to be involved in various biochemical pathways, leading to a range of downstream effects .

Result of Action

It is known that pyrimidines can have a range of effects at the molecular and cellular level .

Orientations Futures

The future directions for “4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine” and similar compounds involve further exploration of their pharmacological applications. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for drug development .

Propriétés

IUPAC Name |

4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3FN2/c11-6-3-5(1-2-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAKPHJHFFAQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)

![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)